molecular formula C₂₂H₂₉FN₃O₉P B560571 Sofosbuvir impurity A CAS No. 1496552-16-9

Sofosbuvir impurity A

カタログ番号: B560571
CAS番号: 1496552-16-9
分子量: 529.45
InChIキー: TTZHDVOVKQGIBA-KHFYHRBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sofosbuvir impurity A is a process-related impurity found in the synthesis of Sofosbuvir, a nucleotide analog used as an antiviral medication for the treatment of hepatitis C virus (HCV) infections. This compound is identified as 1-β-D-Arabinofuranosyluracil-2-C-methyl . The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.

準備方法

The synthesis of Sofosbuvir impurity A involves multiple steps, including the protection and deprotection of hydroxyl groups and the use of various reagents and conditions. The general synthetic route includes:

    Grafting a terminal hydroxyl group: of the first compound with a protective group to obtain an intermediate.

    Grafting a second protecting group: on the cyclic hydroxyl of the intermediate to obtain another intermediate.

    Removing the first protective group: to obtain a new intermediate.

    Grafting a third protecting group: on the terminal hydroxyl of the intermediate.

    Removing the third protective group: to obtain this compound.

Industrial production methods involve the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from the main product .

化学反応の分析

ソフォスブビル不純物Aは、次のようなさまざまな化学反応を受けます。

    酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過酸化水素および過マンガン酸カリウムなどがあります。

    還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化ホウ素ナトリウムおよび水素化アルミニウムリチウムなどがあります。

    置換: この反応には、1つの原子または基を別の原子または基で置き換えることが含まれます。

これらの反応によって生成される主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、一方、還元によりアルコールが生成される場合があります。

4. 科学研究の応用

ソフォスブビル不純物Aは、次のようなさまざまな科学研究の応用で使用されています。

科学的研究の応用

Analytical Methods for Detection and Quantification

  • High-Performance Liquid Chromatography (HPLC)
    • A validated isocratic reversed-phase high-performance liquid chromatography method has been developed to determine sofosbuvir in the presence of its degradation products, including impurity A. This method is crucial for ensuring that impurity levels remain within acceptable limits during pharmaceutical manufacturing .
    • The method involves analyzing samples subjected to various stress conditions (e.g., hydrolysis, oxidation) to assess the stability of sofosbuvir and identify impurities like impurity A .
  • Ultra-High Performance Liquid Chromatography (UHPLC)
    • Recent studies have employed UHPLC coupled with diode array detection and mass spectrometry to improve the sensitivity and specificity of sofosbuvir analysis. This method allows for the qualitative and quantitative assessment of sofosbuvir and its impurities, including impurity A, ensuring compliance with regulatory standards .

Stability Studies

Sofosbuvir impurity A's formation under different environmental conditions is critical for understanding its impact on drug efficacy and safety.

  • Forced Degradation Studies
    • Research has shown that sofosbuvir undergoes degradation under various stress conditions such as acidic, alkaline, and oxidative environments. These studies help in understanding how impurity A forms and its potential effects on drug stability .
    • For instance, exposure to hydrogen peroxide has been used to simulate oxidative stress conditions, revealing pathways through which impurity A might form .

Implications for Drug Formulation

  • Quality Control
    • The presence of impurities like this compound can affect the pharmacological profile of the drug. Therefore, rigorous testing during formulation development is necessary to ensure that impurity levels remain below established thresholds .
    • Regulatory bodies such as the European Medicines Agency emphasize the importance of monitoring impurities in drug products to mitigate risks associated with their presence .
  • Impact on Therapeutic Efficacy
    • Studies indicate that impurities can potentially influence the therapeutic efficacy of antiviral medications. Understanding how impurity A interacts with the active ingredient can inform formulation strategies to enhance drug performance while minimizing adverse effects .

Case Study 1: Stability-Indicating Method Development

A study focused on developing a stability-indicating method using HPLC to analyze sofosbuvir alongside its degradation products, including impurity A. The method was validated against ICH guidelines, demonstrating robustness in detecting low levels of impurities under various conditions .

Case Study 2: Real-World Effectiveness Analysis

In a large cohort study assessing the effectiveness of ledipasvir/sofosbuvir treatment regimens, researchers monitored patients for adverse reactions related to impurities. The findings highlighted low incidence rates of adverse events, suggesting that controlled levels of impurities like this compound do not significantly affect treatment outcomes in real-world settings .

作用機序

ソフォスブビル不純物Aの作用機序は十分に文書化されていません。なぜなら、それは主に活性医薬品成分ではなく不純物と考えられているためです。 構造的には、C型肝炎ウイルスNS5B RNA依存性RNAポリメラーゼを阻害するソフォスブビルに関連しています。 ソフォスブビルは、その活性型に代謝され、ウイルスRNAに組み込まれ、欠陥のある基質として作用し、それによってウイルス複製を阻害します .

6. 類似の化合物との比較

ソフォスブビル不純物Aは、次のような他の類似の化合物と比較できます。

    ソフォスブビル不純物B: 構造と特性が異なる別のプロセス関連不純物。

    ソフォスブビル不純物C: 特定の条件下で形成される分解生成物。

    ソフォスブビル不純物D: 合成プロセスの副産物.

ソフォスブビル不純物Aのユニークさは、その特定の構造と生成経路にあり、それによって他の不純物や分解生成物と区別されます。

類似化合物との比較

Sofosbuvir impurity A can be compared with other similar compounds, such as:

    Sofosbuvir impurity B: Another process-related impurity with a different structure and properties.

    Sofosbuvir impurity C: A degradation product formed under specific conditions.

    Sofosbuvir impurity D: A by-product of the synthesis process.

The uniqueness of this compound lies in its specific structure and formation pathway, which distinguishes it from other impurities and degradation products.

特性

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-KHFYHRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity A
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity A
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sofosbuvir impurity A
Reactant of Route 4
Reactant of Route 4
Sofosbuvir impurity A
Reactant of Route 5
Reactant of Route 5
Sofosbuvir impurity A
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sofosbuvir impurity A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。